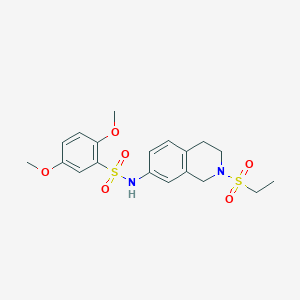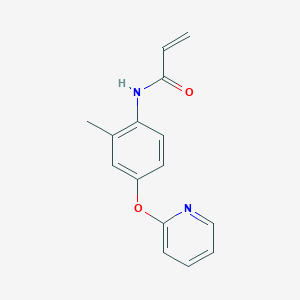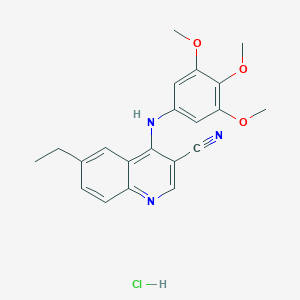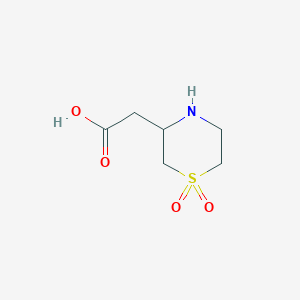
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a sulfonyl group, which is an organosulfur group with the structure R−S(=O)2−NR2 . It also contains an isoquinoline structure, which is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline is a colorless hygroscopic liquid at room temperature with a penetrating, unpleasant odor.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoquinoline ring system, the sulfonyl group, and the methoxy groups would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The sulfonyl group is relatively unreactive, but can participate in certain types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Advanced Catalysis
Silica-based nanoparticles, including functionalized silica nanoparticles, have gained significant attention due to their unique physiochemical characteristics. These properties make them suitable for catalytic applications. The surface modification of silica nanoparticles plays a crucial role in enhancing their catalytic activity. Researchers have explored the use of these nanoparticles as catalysts in organic transformations, oxidation reactions, and other chemical processes .
Drug Delivery
The design of efficient drug delivery systems is essential for targeted therapy. Silica-based nanoparticles can serve as carriers for drug molecules. By functionalizing the silica surface, researchers can control drug release kinetics, improve bioavailability, and enhance cellular uptake. The compound could potentially be incorporated into drug delivery platforms for specific applications .
Biomedical Applications
In the field of biomedicine, silica nanoparticles find applications in imaging, diagnostics, and therapy. Their biocompatibility and tunable surface properties allow for targeted drug delivery, photothermal therapy, and bioimaging. Researchers have explored the use of silica-based nanomaterials for cancer treatment, wound healing, and tissue regeneration .
Environmental Remediation
Silica nanoparticles can play a role in environmental cleanup. Functionalized silica surfaces can adsorb heavy metals, organic pollutants, and dyes from contaminated water. Researchers have investigated their potential in wastewater treatment, soil remediation, and air purification. The compound may contribute to these efforts .
Photoluminescent Materials
Silica-based nanoparticles can exhibit photoluminescence when doped with appropriate compounds. These materials find applications in optoelectronics, sensors, and imaging. By controlling the surface chemistry, researchers can tailor the emission properties. The compound’s sulfonamide group could be relevant in this context .
Nanocomposites and Structural Materials
Silica nanoparticles can reinforce polymers, ceramics, and cementitious materials. Their incorporation enhances mechanical properties, such as strength and toughness. Researchers have explored using silica-based nanocomposites in construction materials, coatings, and structural components .
Wirkmechanismus
Target of Action
The primary targets of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide are currently unknown . The compound’s interaction with its targets could potentially influence various biochemical pathways and cellular processes.
Mode of Action
It is likely that the compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It is plausible that the compound could influence a variety of pathways, leading to downstream effects on cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide . These factors could include temperature, pH, and the presence of other molecules, among others. Understanding these influences is crucial for predicting the compound’s behavior in different contexts.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S2/c1-4-28(22,23)21-10-9-14-5-6-16(11-15(14)13-21)20-29(24,25)19-12-17(26-2)7-8-18(19)27-3/h5-8,11-12,20H,4,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFNFKYFDKEQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2548237.png)


![(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide](/img/structure/B2548240.png)
![N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide](/img/structure/B2548241.png)
![Ethyl 4-bromo-5-[4-(diethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2548243.png)
![N-benzyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2548246.png)

![4-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2548249.png)

![(E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2548253.png)
